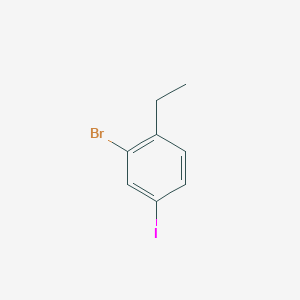

2-Bromo-1-ethyl-4-iodobenzene

Description

Significance of Polyhalogenated Aromatics in Contemporary Chemical Research

Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms attached to an aromatic ring. These compounds are of significant interest in modern chemical research due to their versatile reactivity and wide-ranging applications. cas.cnnih.gov The presence of halogen atoms on the aromatic ring significantly alters the electronic properties and reactivity of the molecule, making them key intermediates in the synthesis of complex organic structures, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netnsf.gov The carbon-halogen bond provides a reactive handle for a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. thieme-connect.de This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry. rsc.org Furthermore, polyhalogenated aromatics serve as model compounds for studying reaction mechanisms and the influence of substituents on reactivity. uvic.ca

Unique Reactivity Profile of Ortho-Bromo and Para-Iodo Substitution on an Ethylbenzene (B125841) Scaffold

The specific arrangement of halogen atoms in 2-Bromo-1-ethyl-4-iodobenzene, with a bromine atom in the ortho position and an iodine atom in the para position relative to the ethyl group, imparts a unique and highly valuable reactivity profile. The key to this unique reactivity lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions.

Generally, the reactivity of aryl halides in such reactions follows the order: C–I > C–Br > C–Cl. researchgate.net This difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact. This chemoselectivity is a powerful tool for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds. The more reactive C-I bond can undergo oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) under milder conditions than the C-Br bond. This enables the selective introduction of a functional group at the para-position. Subsequently, the less reactive C-Br bond can be subjected to a second, distinct cross-coupling reaction under more forcing conditions to introduce a different functional group at the ortho-position. The ethyl group at the 1-position also exerts steric and electronic effects that can influence the reactivity and regioselectivity of these transformations.

Overview of Research Trajectories for Dihalogenated Benzene (B151609) Derivatives

Research involving dihalogenated benzene derivatives has largely focused on their application in sequential or site-selective cross-coupling reactions to build molecular complexity. researchgate.net The ability to functionalize one halogenated position over another provides a streamlined approach to synthesizing unsymmetrical biaryls and other highly substituted aromatic systems that would be challenging to prepare using other methods.

Modern research trajectories include:

Development of Novel Catalytic Systems: A significant area of research is the design and development of new, more efficient, and selective catalyst systems for the cross-coupling of dihalogenated arenes. This includes the synthesis of novel phosphine (B1218219) ligands for palladium catalysts that can enhance reactivity and selectivity. rsc.org

One-Pot Sequential Reactions: There is a growing interest in developing one-pot, multi-step synthetic procedures that utilize the differential reactivity of dihalogenated substrates. This approach improves synthetic efficiency by reducing the number of purification steps and saving time and resources.

Synthesis of Complex Molecules: Dihalogenated benzenes are crucial intermediates in the total synthesis of natural products and the preparation of active pharmaceutical ingredients (APIs). Their ability to undergo selective, stepwise functionalization is key to constructing intricate molecular architectures. acs.org

Materials Science Applications: The resulting poly-substituted aromatic compounds from these reactions are being explored for their applications in materials science, such as in the synthesis of conducting polymers, liquid crystals, and organic light-emitting diodes (OLEDs). cas.cn

Contextualization within Modern Synthetic Strategies and Mechanistic Elucidation

This compound and its analogs are firmly embedded within the framework of modern synthetic strategies, particularly those that rely on palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for the formation of C-C and C-N bonds. beilstein-journals.orgrsc.orgchemicalbook.com

The use of dihalogenated substrates like this compound is central to strategies involving sequential cross-coupling . For instance, a Suzuki coupling could be performed selectively at the C-I bond, followed by a Sonogashira coupling at the C-Br bond, to introduce two different substituents onto the ethylbenzene core.

From a mechanistic standpoint, these molecules are excellent probes for understanding the intricacies of catalytic cycles. By studying the relative rates of reaction at the C-I and C-Br positions, chemists can gain insights into the factors that control the oxidative addition step, which is often the rate-determining step in the catalytic cycle. uvic.ca Furthermore, the steric influence of the ortho-bromo and ethyl groups can be studied to understand how ligand-catalyst interactions and substrate geometry affect the outcome of a reaction.

Below are tables detailing research findings related to the reactivity of bromo-iodobenzene derivatives in key cross-coupling reactions, which are analogous to the reactivity expected for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Iodobenzene Derivatives

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene (B50087) | Phenylboronic acid | Pd(OAc)2 / PPh3 | 4-Bromo-1,1'-biphenyl | 96 |

| 2 | 1-Bromo-2-iodobenzene | 2-Thiopheneboronic acid | Pd(PPh3)4 / K2CO3 | 2-(2-Bromophenyl)thiophene | 85 |

Data extrapolated from studies on similar bromo-iodobenzene derivatives. researchgate.netuvic.ca

Table 2: Sonogashira Coupling of Bromo-Iodobenzene Derivatives

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 1-Bromo-4-(phenylethynyl)benzene | 98 |

| 2 | 5-Bromo-1,3-diiodobenzene | 4-Ethylphenylacetylene | PdCl2(PPh3)2 / CuI / Cs2CO3 | 5-Bromo-1-((4-ethylphenyl)ethynyl)-3-iodobenzene | 85 |

Data from studies on bromo-iodobenzene derivatives, demonstrating the selective coupling at the iodo-position. beilstein-journals.orgrsc.org

Table 3: Buchwald-Hartwig Amination of Bromo-Iodobenzene Derivatives

| Entry | Aryl Halide | Amine | Catalyst System | Product | Yield (%) |

| 1 | 1-Bromo-2-iodobenzene | Morpholine | Pd2(dba)3 / XPhos / NaOtBu | 4-(2-Bromophenyl)morpholine | 75 |

| 2 | 1-Bromo-4-iodobenzene | Aniline (B41778) | Pd(OAc)2 / Xantphos / Cs2CO3 | 4-Bromo-N-phenylaniline | 65 |

Yields are based on studies of similar dihalogenated systems and showcase the utility in C-N bond formation. libretexts.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethyl-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYKNHHIHXKXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 Ethyl 4 Iodobenzene

Regioselective Halogenation Strategies for Substituted Ethylbenzenes

Direct halogenation of an ethylbenzene (B125841) core presents challenges in controlling the position of substitution. The ethyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. vedantu.com Therefore, strategies that can selectively direct halogens to specific positions are of high synthetic value.

Directed Ortho-Metalation Approaches for Bromination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This strategy overcomes the typical ortho/para selectivity issues seen in standard electrophilic aromatic substitution. uwindsor.ca In this approach, a DMG on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the nearest ortho-proton by the strong base, creating a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca

For the synthesis of a 2-bromo-substituted ethylbenzene derivative, a suitable DMG would be required. While the ethyl group itself is not a DMG, a precursor containing a group like an amide or a tertiary amine could be used. The process involves the following general steps:

Lithiation: The DMG directs the organolithium reagent to deprotonate the ortho-position, forming an aryllithium species. wikipedia.org

Quenching with an Electrophile: The aryllithium intermediate is then treated with a bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to introduce the bromine atom regioselectively.

While bromine itself can act as a directing group in some metalation reactions, this is more effective with electron-withdrawing substituents and often requires specific lithium amide bases like LDA (lithium diisopropylamide). nih.gov The primary challenge in applying DoM directly to 1-ethyl-4-iodobenzene (B1345684) for bromination at the 2-position is the potential for halogen-metal exchange with the iodo-substituent, which is generally faster than directed lithiation. uwindsor.ca Therefore, this strategy is more hypothetically applied to a precursor before iodination.

Electrophilic Aromatic Iodination via Activated Intermediates

Introducing iodine onto an aromatic ring via electrophilic aromatic substitution requires an activated iodine electrophile, as molecular iodine (I₂) itself is generally unreactive towards many aromatic systems. libretexts.orglibretexts.org The synthesis of 2-bromo-1-ethyl-4-iodobenzene often starts from 1-bromo-3-ethylbenzene (B123539) or 4-bromo-1-ethylbenzene. The ethyl group and the bromine atom are both ortho-, para-directors. In the case of 4-bromo-1-ethylbenzene, both substituents direct incoming electrophiles to positions 2 and 6.

To achieve iodination, an activated iodine species, effectively "I+", is generated in situ. youtube.com Common methods for generating this potent electrophile include:

Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂) can be used. libretexts.orgwikipedia.org The oxidant converts iodine to a more powerful electrophilic species. libretexts.org

N-Iodosuccinimide (NIS): NIS, often in the presence of an acid catalyst like sulfuric acid, is an effective source of electrophilic iodine for moderately to highly activated aromatic rings. wikipedia.org

Iodine Monochloride (ICl): ICl is a polarized molecule that serves as a ready source of electrophilic iodine and is effective for the iodination of various aromatic compounds.

The reaction proceeds through the standard electrophilic aromatic substitution mechanism: the π-electrons of the bromoethylbenzene ring attack the activated iodine electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). youtube.commasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the iodinated product. masterorganicchemistry.com

| Reagent System | Activated Intermediate (Proposed) | Application Context |

| I₂ / HNO₃ | I⁺ or IONO₂ | Iodination of deactivated or activated rings youtube.comwikipedia.org |

| N-Iodosuccinimide / H₂SO₄ | Protonated NIS | Iodination of various arenes wikipedia.org |

| Iodine Monochloride (ICl) | I⁺ (from polarized I-Cl bond) | General aromatic iodination |

| I₂ / HIO₃ / H₂SO₄ | I₃⁺ | Iodination of strongly deactivated arenes wikipedia.org |

Sequential Halogenation Protocols Addressing Ortho/Para Selectivity

The synthesis of this compound via sequential halogenation of ethylbenzene requires careful management of directing group effects. The ethyl group is an activating ortho-, para-director. vedantu.com

Route 1: Bromination followed by Iodination

Bromination of Ethylbenzene: The electrophilic bromination of ethylbenzene using Br₂ and a Lewis acid catalyst like FeBr₃ predominantly yields a mixture of ortho- and para-bromoethylbenzene. Due to steric hindrance from the ethyl group, the para-isomer (4-bromo-1-ethylbenzene) is the major product. vedantu.com

Iodination of 4-Bromo-1-ethylbenzene: The subsequent iodination of the purified 4-bromo-1-ethylbenzene is directed by both substituents. The ethyl group directs ortho to itself (positions 2 and 6), and the bromine atom also directs ortho (positions 3 and 5) and para (position 2, relative to bromine). The activating effect of the ethyl group dominates, and substitution occurs at the sterically accessible position 2, yielding this compound.

Route 2: Iodination followed by Bromination

Iodination of Ethylbenzene: Similar to bromination, iodination of ethylbenzene with an activated iodine species will yield primarily the para-isomer, 4-iodo-1-ethylbenzene.

Bromination of 4-Iodo-1-ethylbenzene: In this step, the ethyl group directs to position 2, and the iodine atom also directs to position 2. The combined directing effect strongly favors the formation of this compound.

This sequential approach is a common and practical method for synthesizing the target compound.

Precursor-Based Synthesis of this compound

An alternative to direct halogenation involves synthesizing precursors where other functional groups are strategically placed on the ethylbenzene ring and then converted into the desired halogen atoms. This approach often provides excellent regiochemical control.

Transformation of Nitro-Substituted Ethylbenzene Precursors

This pathway utilizes a nitro group as a placeholder, which can be readily transformed into a diazonium salt and subsequently displaced.

Step 1: Synthesis of 2-Bromo-1-ethyl-4-nitrobenzene (B1291988) The synthesis starts with 1-ethyl-4-nitrobenzene. The nitro group is a strong deactivating meta-director, while the ethyl group is an activating ortho-, para-director. In electrophilic substitution, the position of the incoming electrophile is determined by the powerful activating effect of the ethyl group, which directs the substitution to the ortho position (position 2). A reported synthesis involves treating 1-ethyl-4-nitrobenzene with bromine in the presence of silver sulfate (B86663) and concentrated sulfuric acid to yield 2-bromo-1-ethyl-4-nitrobenzene in high yield (98%). chemicalbook.com

Step 2: Reduction of the Nitro Group The nitro group of 2-bromo-1-ethyl-4-nitrobenzene is then reduced to a primary amine. Standard reduction conditions, such as using tin (Sn) or iron (Fe) metal in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂/Pd-C), are effective for this transformation, yielding 2-bromo-4-ethylaniline (B2476837).

Step 3: Diazotization and Iodination (Sandmeyer Reaction) The resulting 2-bromo-4-ethylaniline is converted to the target compound via a Sandmeyer-type reaction.

Diazotization: The primary amine is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form a diazonium salt.

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to form this compound.

| Step | Starting Material | Reagents | Product |

| 1 | 1-Ethyl-4-nitrobenzene | Br₂, Ag₂SO₄, H₂SO₄ | 2-Bromo-1-ethyl-4-nitrobenzene chemicalbook.com |

| 2 | 2-Bromo-1-ethyl-4-nitrobenzene | Fe/HCl or H₂/Pd-C | 2-Bromo-4-ethylaniline |

| 3 | 2-Bromo-4-ethylaniline | 1. NaNO₂, H⁺2. KI | This compound |

Diazotization-Mediated Halogenation Routes for Anilinoethylbenzene Derivatives

This method is one of the most reliable for introducing an iodine atom onto an aromatic ring and begins directly with an appropriately substituted aniline (B41778) derivative. The key starting material for this route is 2-bromo-4-ethylaniline.

The synthesis proceeds via the well-established Sandmeyer reaction.

Formation of Diazonium Salt: 2-bromo-4-ethylaniline is dissolved in a strong mineral acid (like HCl or H₂SO₄) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (NaNO₂) is added slowly to generate the corresponding diazonium salt in situ.

Iodination: An aqueous solution of potassium iodide (KI) is then added to the diazonium salt solution. Gentle warming may be required to facilitate the decomposition of the diazonium salt, which results in the evolution of nitrogen gas and the formation of the C-I bond, yielding the final product, this compound.

This diazotization-iodination sequence is highly efficient and regiochemically unambiguous, making it a preferred method when the required aniline precursor is readily available.

Utility of Organometallic Intermediates in Halogen Installation

The use of organometallic intermediates is a cornerstone of modern synthetic strategy for the precise installation of halogens on an aromatic ring. These methods leverage the unique reactivity of carbon-metal bonds to direct incoming electrophiles to specific positions, which is particularly crucial for constructing polysubstituted arenes with a defined substitution pattern.

One powerful technique is Directed ortho-metalation (DoM) , where a directing group on the aromatic ring guides the deprotonation of a nearby ortho-hydrogen by a strong organolithium base, such as n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with an electrophilic halogen source (e.g., I₂ or N-iodosuccinimide) to install an iodine atom with high regioselectivity. For a precursor like 1-bromo-3-ethylbenzene, the ethyl and bromo groups can influence the site of metalation.

Another widely used approach is halogen-metal exchange , which is especially useful for dihaloarenes. This reaction involves treating an aryl halide with an organolithium reagent. The exchange rate is dependent on the halogen, with iodine being more reactive than bromine. This differential reactivity allows for selective metalation at the iodine-bearing position, leaving the bromine atom intact for subsequent reactions. For instance, treating a dihaloarene with n-butyllithium or t-butyllithium can generate a specific aryllithium intermediate, which can then be functionalized.

These organometallic intermediates are pivotal in creating complex molecules, as the remaining halogen can be used in subsequent cross-coupling reactions like Suzuki or Sonogashira couplings. The choice of organometallic reagent and reaction conditions allows chemists to fine-tune the synthetic route to achieve the desired substitution pattern.

| Organometallic Reagent | Typical Application in Arene Halogenation | Key Feature |

| n-Butyllithium (n-BuLi) | Directed ortho-metalation, Halogen-metal exchange | Strong base and nucleophile, widely used for generating aryllithium species. |

| tert-Butyllithium (t-BuLi) | Halogen-metal exchange | More reactive than n-BuLi, often used at low temperatures. |

| iPrMgCl·LiCl ("Turbo Grignard") | Halogen-metal exchange, Br/Mg exchange | Highly efficient for preparing functionalized Grignard reagents from aryl bromides. researchgate.net |

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The successful synthesis of this compound, whether on a laboratory bench or in an industrial reactor, hinges on the careful optimization of reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and the techniques used for product isolation and purification.

Catalyst Systems for Halogenation Reactions

Catalysts are essential for activating either the aromatic ring or the halogenating agent, thereby facilitating electrophilic aromatic substitution. libretexts.org

Traditional Lewis Acid Catalysts: Classical halogenation of arenes often employs Lewis acids like aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), or iron(III) bromide (FeBr₃). libretexts.orglibretexts.org These catalysts function by polarizing the halogen-halogen bond (e.g., in Br₂), making the halogen a much stronger electrophile capable of attacking the benzene (B151609) ring. libretexts.org For instance, reacting benzene with bromine in the presence of AlBr₃ or iron filings generates bromobenzene. libretexts.orglibretexts.org While effective, these catalysts can sometimes suffer from limited functional group tolerance and may generate stoichiometric amounts of waste.

Modern Catalytic Systems: More recent research has focused on developing milder and more selective catalytic systems. One innovative approach involves the use of carborane-based Lewis base catalysts . chemrxiv.org These catalysts can activate N-halosuccinimides (NXS), which are stable, easy-to-handle halogenating reagents. chemrxiv.org This system has shown high activity and selectivity, even for the halogenation of electron-deficient arenes, and is applicable to late-stage functionalization of complex molecules. chemrxiv.org Other systems, such as those using gold(III) chloride (AuCl₃) or nitrobenzenesulfonic acid (NBSA), have also been developed for halogenating deactivated arenes under relatively mild conditions. chemrxiv.org

For subsequent transformations of polyhalogenated arenes, transition metal catalysts are indispensable. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used in cross-coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds at the site of a halogen. core.ac.uk

| Catalyst Type | Example(s) | Role in Synthesis | Typical Halogenating Agent |

| Lewis Acid | AlBr₃, FeBr₃, AlCl₃ | Activates molecular halogens for electrophilic aromatic substitution. libretexts.orglibretexts.org | Br₂, Cl₂ |

| Lewis Base | Carborane-based sulfides | Activates N-halosuccinimides for electrophilic halogenation. chemrxiv.org | N-bromosuccinimide (NBS), N-iodosuccinimide (NIS) |

| Transition Metal | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes cross-coupling reactions to functionalize the C-X bond. core.ac.ukrsc.org | (Post-halogenation step) |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent is a critical parameter that can dramatically influence the outcome of a synthesis. An ideal solvent should dissolve the reactants but often should not react with them or the intermediates. The polarity, boiling point, and coordinating ability of the solvent can affect reaction rates and selectivity. For instance, in reactions involving organometallic intermediates, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common choices. In some palladium-catalyzed reactions, a mixture of solvents, such as 4:1 dioxane:water, has been found to be beneficial. core.ac.uk

Beyond solvent selection, fine-tuning other reaction parameters is crucial. These include:

Temperature: Many reactions, especially those involving highly reactive organolithium reagents, are performed at low temperatures (e.g., -78 °C) to prevent side reactions. Other reactions may require heating to proceed at a reasonable rate.

Concentration: The concentration of reactants can impact reaction kinetics and, in some cases, product distribution.

Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts from over-halogenation or other side reactions.

Systematic screening of these parameters, as demonstrated in various optimization studies, is a standard practice to identify the conditions that provide the best balance of yield, purity, and efficiency. researchgate.net

Isolation and Purification Techniques for Polyhalogenated Arenes

After the reaction is complete, a multi-step process is required to isolate the crude product and purify it to the required specification. Polyhalogenated arenes like this compound are typically non-polar, water-insoluble compounds, which dictates the purification strategy.

A typical workflow includes:

Quenching: The reaction is first stopped, often by adding water or an aqueous solution. If excess iodine was used, a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium hydrogensulfite is added to convert it to iodide, facilitating its removal. chemicalbook.com

Liquid-Liquid Extraction: The product is extracted from the aqueous mixture into an organic solvent in which it is highly soluble, such as dichloromethane, diethyl ether, or ethyl acetate. chemicalbook.comchemicalbook.com

Washing and Drying: The organic layer is washed with water and/or brine (saturated NaCl solution) to remove residual water-soluble impurities. It is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. chemicalbook.comchemicalbook.com

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

The final and most critical step is purification. The primary method for purifying polyhalogenated arenes is column chromatography over silica (B1680970) gel. chemicalbook.com A non-polar eluent, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent, is used to pass the crude product through the silica column, separating the desired compound from impurities. chemicalbook.com For solid products, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. ijddr.in In cases where impurities are difficult to separate by chromatography or recrystallization, preparative high-performance liquid chromatography (HPLC) can be employed. rsc.org

| Technique | Principle | Application for Polyhalogenated Arenes |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Primary isolation of the non-polar product from the aqueous reaction mixture. chemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Main method for purifying the crude product from byproducts and unreacted starting materials. chemicalbook.com |

| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Effective for obtaining high-purity crystalline solids. ijddr.in |

| Preparative HPLC | High-resolution liquid chromatography scaled up to purify larger quantities of material. | Used for difficult separations or to achieve very high purity. rsc.org |

Synthetic Transformations and Reactivity of 2 Bromo 1 Ethyl 4 Iodobenzene

Chemoselective Cross-Coupling Reactions Leveraging Differential Halogen Reactivity

The greater reactivity of the aryl iodide compared to the aryl bromide is the key to the selective functionalization of 2-bromo-1-ethyl-4-iodobenzene. By carefully selecting reaction conditions, palladium catalysts can preferentially activate the C-I bond, leaving the C-Br bond intact for subsequent transformations. This allows for a modular approach to the synthesis of complex, polysubstituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical reactions that form carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the choice of catalyst, ligands, base, and reaction temperature can be fine-tuned to achieve high selectivity for the reaction at the more labile iodinated position.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides. In the case of dihaloarenes, selective coupling at the iodine position is well-established. By employing appropriate palladium catalysts and reaction conditions, aryl or vinyl groups from boronic acids or their esters can be introduced at the C-4 position of the benzene (B151609) ring, leaving the bromine at C-2 available for further diversification.

Systematic studies on para-dihalobenzenes have shown a marked preference for coupling at the iodine position over the bromine position. The choice of catalyst and temperature can influence this selectivity. For instance, at lower temperatures, the rate of oxidative addition at the C-I bond can be significantly favored over the C-Br bond. researchgate.net

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 4-Biphenylyl-2-bromo-1-ethylbenzene | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2-Bromo-1-ethyl-4-(4-methoxyphenyl)benzene | High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 2-Bromo-1-ethyl-4-(thiophen-2-yl)benzene | High |

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura couplings on similar dihaloarene substrates. Specific yields for this compound would require experimental verification.

The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed chemoselectively on 1-bromo-4-iodobenzene (B50087) and its derivatives. The greater reactivity of the C-I bond allows for the selective introduction of a wide range of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, from the organotin reagent.

The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yields. Additives such as copper(I) salts can sometimes accelerate the reaction.

Table 2: Representative Conditions for Selective Stille Coupling

| Organotin Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90 | 2-Bromo-1-ethyl-4-vinylbenzene | Good |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | 4-Biphenylyl-2-bromo-1-ethylbenzene | Good |

| Tributyl(ethynyl)stannane | Pd₂(dba)₃ | AsPh₃ | 1,4-Dioxane | 80 | 2-Bromo-4-ethynyl-1-ethylbenzene | Good |

Note: This table presents plausible conditions based on established Stille coupling protocols. Actual experimental results for the specific substrate may vary.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. This reaction is known for its high functional group tolerance and can be effectively controlled to achieve selective coupling at the C-I bond of dihaloarenes. Organozinc reagents are typically prepared in situ from the corresponding organic halide.

A two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene has been demonstrated, where the first Negishi coupling occurs selectively at the iodine position. researchgate.net This strategy allows for the sequential introduction of different organic groups.

Table 3: Exemplary Conditions for Selective Negishi Coupling

| Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 60 | 4-Biphenylyl-2-bromo-1-ethylbenzene | High |

| Ethylzinc bromide | PdCl₂(dppf) | - | DMA | 50 | 2-Bromo-1,4-diethylbenzene | High |

| Benzylzinc chloride | NiCl₂(dppe) | - | THF | Room Temp. | 4-Benzyl-2-bromo-1-ethylbenzene | Good |

Note: The conditions and outcomes in this table are illustrative and based on general principles of Negishi couplings on analogous substrates.

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene. The reaction proceeds with high regioselectivity and stereoselectivity. In the case of 1-bromo-4-iodobenzene, the Heck reaction can be directed to occur exclusively at the more reactive C-I bond, allowing for the synthesis of 4-substituted-bromobenzenes.

For example, the reaction of an isomer of bromoiodobenzene with acrylic acid has been shown to proceed selectively at the iodine position to form the corresponding bromocinnamic acid. odinity.com

Table 4: Illustrative Conditions for Selective Heck Coupling

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Styrene (B11656) | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | (E)-1-(4-Bromo-3-ethylphenyl)-2-phenylethene | Good |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | Ethyl (E)-3-(4-bromo-3-ethylphenyl)acrylate | Good |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 1-(4-Bromo-3-ethylphenyl)oct-1-ene | Moderate |

Note: This table provides representative conditions for the Heck reaction. Specific experimental validation is required for precise yields with this compound.

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The significant difference in reactivity between aryl iodides and bromides allows for highly selective Sonogashira coupling at the C-I bond of this compound, even at room temperature. wikipedia.org

This selectivity enables the synthesis of 4-alkynyl-bromobenzene derivatives, which are valuable intermediates for the construction of more complex molecules.

Table 5: Representative Conditions for Selective Sonogashira Coupling

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 2-Bromo-1-ethyl-4-(phenylethynyl)benzene | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 40 | (4-Bromo-3-ethylphenyl)ethynyl)trimethylsilane | High |

| 1-Heptyne | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 50 | 1-(Hept-1-yn-1-yl)-4-bromo-2-ethylbenzene | High |

Note: The data presented in this table is based on established protocols for Sonogashira couplings on similar dihaloarene substrates and serves as an illustrative guide.

Nickel-Catalyzed Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for carbon-carbon bond formation, directly coupling two electrophiles under reductive conditions and avoiding the need for pre-formed organometallic reagents. google.com These reactions are attractive due to their mild conditions, high functional group tolerance, and the use of readily available coupling partners. google.com

In the context of this compound, nickel catalysis can facilitate the selective coupling at the more reactive C-I bond. While palladium-catalyzed cross-coupling is well-established, nickel-catalyzed methods have shown significant success, initially with organic iodides and subsequently with organic bromides. google.com Recent advancements have focused on expanding the scope to include less reactive electrophiles like aryl chlorides. google.com

A general strategy for the cross-electrophile coupling of bromo(iodo)arenes involves the selective activation of the C-I bond. Nickel catalysts have been successfully employed for the C(sp²)−I selective cross-electrophile coupling of bromo(iodo)arenes with various alkyl bromides (primary, secondary, and tertiary). researchgate.netresearchgate.net This methodology displays excellent functional group compatibility under mild conditions. researchgate.net A dual catalytic system involving photoredox and nickel catalysis can also be employed to facilitate these transformations, allowing for the coupling of a diverse range of aryl and alkyl halides. researchgate.net

Below is a representative table of conditions that could be adapted for the nickel-catalyzed cross-electrophile coupling of this compound with an alkyl bromide.

| Parameter | Condition | Purpose |

| Nickel Catalyst | NiBr₂ | Primary catalyst for the coupling reaction. nih.gov |

| Ligand | Spiro-bidentate-pyox ligand | Enhances catalytic activity and selectivity. nih.gov |

| Reductant | Manganese (Mn) | Drives the reductive coupling process. nih.gov |

| Solvent | N-methylpyrrolidone (NMP) | Provides a suitable reaction medium. nih.gov |

| Substrates | This compound, Alkyl Bromide | The electrophilic coupling partners. |

Ligand-Free and Biocatalytic Approaches to C-C Bond Formation

While ligand-assisted catalysis is common, ligand-free approaches for C-C bond formation offer advantages in terms of cost, simplicity, and reduced potential for product contamination with ligand-derived impurities. Research in this area for substrates like this compound is an ongoing field of interest.

Biocatalytic approaches, utilizing whole-cell catalysts or isolated enzymes, are gaining traction for their high selectivity and environmentally benign reaction conditions. nih.gov For a substrate like this compound, enzymes could potentially be used for various transformations, although specific examples for this exact compound are not prevalent in the literature. However, the principles of biocatalysis can be applied. For instance, imine reductases (IREDs) are used for the enantioselective reduction of C=N bonds, and aldoxime dehydratases can be used for the synthesis of nitriles. nih.gov These transformations often occur in biphasic media to overcome substrate/product inhibition and solubility issues, where segmented flow processes can enhance efficiency compared to batch reactions. nih.gov

The following table outlines a hypothetical biocatalytic process that could be explored for derivatives of this compound.

| Transformation | Enzyme Class | Co-factor/Co-substrate | Reaction Medium | Potential Advantage |

| Asymmetric reduction of a ketone derivative | Ketoreductase (KRED) | NADPH/NADH | Aqueous buffer/Organic co-solvent | High enantioselectivity |

| Dehalogenation | Dehalogenase | - | Aqueous buffer | Regioselective removal of a halogen |

| Hydroxylation | Cytochrome P450 | NADPH/O₂ | Biphasic system | Introduction of a hydroxyl group |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with electron-withdrawing groups. wikipedia.org This process, known as the SNAr mechanism, involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

Regioselective Substitution of Bromine versus Iodine

In SNAr reactions of polyhalogenated benzenes, the reactivity of the halogens as leaving groups generally follows the trend F > Cl > Br > I. This is in contrast to the C-X bond strength trend (C-I < C-Br < C-Cl < C-F). The "element effect" in SNAr reactions is often governed by the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate through induction, with the more electronegative halogens being more effective.

For this compound, nucleophilic aromatic substitution would preferentially occur at the position bearing the bromine atom, assuming the reaction proceeds via a classic SNAr mechanism where the rate-determining step is the attack of the nucleophile. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity. The presence of activating groups ortho or para to the leaving group is crucial for the SNAr mechanism to be favored. wikipedia.org

Influence of the Ethyl Group on SNAr Mechanisms

Alkyl groups, such as the ethyl group in this compound, are generally considered weak electron-donating groups. libretexts.org In the context of SNAr reactions, which are favored by electron-withdrawing substituents, an electron-donating group like the ethyl group would be expected to decrease the rate of reaction. masterorganicchemistry.com It does this by slightly destabilizing the negatively charged Meisenheimer intermediate.

The position of the ethyl group relative to the leaving groups is also important. In this compound, the ethyl group is ortho to the bromine and meta to the iodine. Its electron-donating effect would be more pronounced at the ortho and para positions. Therefore, it would have a more significant deactivating effect on a nucleophilic attack at the bromine-bearing carbon compared to the iodine-bearing carbon.

Radical Reactions and Their Applications

Radical reactions offer alternative pathways for the functionalization of aryl halides. These reactions often proceed under mild conditions and can exhibit different selectivity patterns compared to ionic reactions.

Atom Transfer Radical Addition (ATRA) Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds in an atom-economical manner. semanticscholar.org The reaction is typically initiated by the homolytic cleavage of a carbon-halogen bond, often facilitated by a transition metal catalyst or photochemical methods, to generate a carbon-centered radical. semanticscholar.orgnih.gov This radical then adds to an unsaturated compound, such as an alkene or alkyne, to form a new radical intermediate, which then abstracts a halogen atom from the starting material or catalyst to propagate the radical chain.

For this compound, the weaker C-I bond would be more susceptible to homolytic cleavage to initiate an ATRA process. The resulting aryl radical could then be used in various synthetic applications, including the formation of complex cyclic structures through intramolecular radical cyclization. nih.gov Photochemical ATRA reactions mediated by halogen bonding interactions have been developed, where visible light irradiation in the presence of an amine can initiate the radical process. semanticscholar.org

The general mechanism for an ATRA reaction involving this compound is outlined below:

| Step | Description |

| Initiation | Homolytic cleavage of the C-I bond of this compound to form an aryl radical and an iodine radical. |

| Propagation 1 | Addition of the aryl radical to an alkene or alkyne to form a new radical intermediate. |

| Propagation 2 | Abstraction of an iodine atom from another molecule of this compound by the new radical intermediate to form the product and regenerate the aryl radical. |

Single Electron Transfer (SET) Mechanisms in Functionalization

Single Electron Transfer (SET) represents a fundamental mechanistic pathway in organic chemistry, enabling the functionalization of molecules through the generation of radical intermediates. masterorganicchemistry.com In the context of aryl halides such as this compound, SET mechanisms offer routes for forming new carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than traditional ionic pathways. These processes are typically initiated by photoredox catalysts, electrochemical methods, or potent reducing agents that can donate a single electron to the substrate. masterorganicchemistry.com

The process begins with the transfer of an electron to the aryl halide. Given the electronic properties of this compound, the electron is preferentially accepted into the lowest unoccupied molecular orbital (LUMO), which is often associated with the carbon-halogen bonds. This addition of an electron forms a transient radical anion. Due to the relative bond strengths (C-I < C-Br), the carbon-iodine bond is weaker and more susceptible to cleavage. Consequently, the radical anion rapidly fragments, cleaving the C–I bond to release an iodide anion and generate a 2-bromo-1-ethylphenyl radical.

This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. For instance, it can be trapped by a radical acceptor, engage in hydrogen atom abstraction from the solvent, or participate in cyclization reactions if a suitable tethered group is present. The functionalization is completed by a subsequent step that quenches the radical, often involving another SET event or reaction with a radical scavenger. The SET pathway is significant because it allows for the activation of otherwise inert C-X bonds and provides a synthetic strategy that is complementary to traditional polar reactions.

Electrophilic Aromatic Substitution (EAS) of this compound

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups onto an aromatic ring. For a polysubstituted benzene derivative like this compound, the outcome of an EAS reaction is dictated by the electronic and steric influences of the substituents already present on the ring. These groups—bromo, iodo, and ethyl—collectively modulate the reactivity of the benzene ring towards incoming electrophiles and direct the position of substitution.

Directing Effects of Halogen and Alkyl Substituents

The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the ethyl, bromo, and iodo substituents. All three of these groups are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this compound, the positions on the ring are numbered as follows: C1 (ethyl), C2 (bromo), C3 (H), C4 (iodo), C5 (H), and C6 (H). The directing effects of the existing substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| Ethyl (-CH₂CH₃) | C1 | Activating | ortho (C2, C6), para (C4) |

| Bromo (-Br) | C2 | Deactivating | ortho (C1, C3), para (C5) |

| Iodo (-I) | C4 | Deactivating | ortho (C3, C5), para (C1) |

The directing influences of the three groups must be considered in concert:

The ethyl group at C1 activates the ring and directs incoming electrophiles to C2, C6, and C4. However, positions C2 and C4 are already occupied. Thus, its primary directing influence is towards C6.

The bromo group at C2 directs towards C1, C3, and C5. Position C1 is blocked. Therefore, it directs towards C3 and C5.

The iodo group at C4 directs towards C1, C3, and C5. Position C1 is blocked. It therefore also directs towards C3 and C5.

The activating ethyl group has the strongest influence, favoring substitution at its vacant ortho position (C6). The two deactivating halogens both direct towards C3 and C5. Steric hindrance also plays a critical role; the bulky ethyl and bromo groups may impede the approach of an electrophile to the C6 and C3 positions, respectively.

Challenges in Further Halogenation or Nitration Selectivity

Achieving high selectivity in further halogenation or nitration of this compound is challenging due to a combination of competing electronic and steric factors. The introduction of another substituent, such as a nitro group (-NO₂) or another halogen, onto the ring is complicated by the presence of three existing directors.

As analyzed previously, the directing effects of the substituents are not fully cooperative. The activating ethyl group strongly favors substitution at C6, while the deactivating bromo and iodo groups direct towards C3 and C5. This competition can lead to the formation of a mixture of isomeric products, reducing the yield of any single desired compound and complicating purification. For example, nitration might yield a mixture of 2-bromo-1-ethyl-4-iodo-6-nitrobenzene and 2-bromo-1-ethyl-4-iodo-5-nitrobenzene (or the 3-nitro isomer).

Steric hindrance is another significant challenge. The positions available for substitution (C3, C5, C6) are all adjacent to at least one existing substituent.

Position C6: Flanked by the ethyl group at C1. The size of the ethyl group can sterically hinder the approach of the electrophile.

Position C3: Situated between the bromo and iodo groups.

Position C5: Adjacent to the iodo group.

The bulk of the incoming electrophile itself is also a factor. Larger electrophiles will experience greater steric repulsion, particularly at the more hindered positions. This can alter the product distribution. For instance, a bulky electrophile might preferentially react at the less sterically crowded C5 position over the C3 or C6 positions. Consequently, controlling the reaction conditions (temperature, catalyst, solvent) is crucial to influence the regioselectivity, but achieving a single product in high yield remains a significant synthetic hurdle.

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

Metal-halogen exchange is a powerful transformation for converting organic halides into organometallic reagents, such as organolithium or Grignard reagents. These reagents are highly valuable in synthesis as potent nucleophiles and bases. In a molecule with multiple halogen atoms like this compound, the selectivity of the metal-halogen exchange is governed by the differing reactivity of the carbon-halogen bonds.

The rate of metal-halogen exchange for aryl halides typically follows the trend C-I > C-Br > C-Cl. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it significantly more reactive towards organolithium reagents (like n-butyllithium or tert-butyllithium) or magnesium metal. wikipedia.org

This differential reactivity can be exploited to achieve selective functionalization of this compound. By carefully controlling the reaction conditions (e.g., using one equivalent of an organolithium reagent at low temperatures), it is possible to selectively perform a lithium-iodine exchange while leaving the carbon-bromine bond intact. This generates the organolithium species, 4-bromo-3-ethylphenyllithium, as the primary intermediate.

Reaction Scheme: this compound + R-Li → 4-Bromo-3-ethylphenyllithium + R-I

Mechanistic Investigations of Reactions Involving 2 Bromo 1 Ethyl 4 Iodobenzene

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prevalent. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura or Heck coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.comyoutube.com

In the case of 2-bromo-1-ethyl-4-iodobenzene, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent transition metal center, typically Pd(0). youtube.com Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the oxidative addition occurs selectively at the carbon-iodine bond. This step forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing the halide. youtube.com The cycle concludes with reductive elimination , where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle. youtube.com

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle for this compound

| Step | Description | Reactants | Intermediate/Product | Catalyst State Change |

|---|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides but is very fast for aryl iodides. | This compound, Pd(0)Ln | (2-Bromo-4-ethylphenyl)Pd(II)(I)Ln | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent (R-M) transfers its organic group (R) to the palladium complex, replacing the iodide. | (2-Bromo-4-ethylphenyl)Pd(II)(I)Ln, R-M (e.g., R-B(OH)2) | (2-Bromo-4-ethylphenyl)Pd(II)(R)Ln | No Change |

| Reductive Elimination | The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst. | (2-Bromo-4-ethylphenyl)Pd(II)(R)Ln | 1-Bromo-2-ethyl-4-R-benzene, Pd(0)Ln | Pd(II) → Pd(0) |

Understanding Selectivity in Sequential Functionalization of Dihaloarenes

The differential reactivity of the carbon-halogen bonds in dihaloarenes like this compound is the cornerstone of their utility in sequential functionalization. The selectivity arises from the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to cleavage in oxidative addition steps of catalytic cycles.

This "haloselective" approach allows for the initial, selective reaction at the iodo-substituted position, leaving the bromo group available for a subsequent, different cross-coupling reaction. This strategy is highly valuable for the synthesis of complex, polysubstituted aromatic compounds from a single starting material. For example, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine position. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity. researchgate.netyork.ac.uk

Table 2: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

| Aryl Halide Bond | Relative Bond Dissociation Energy (kcal/mol) | General Reactivity Trend in Oxidative Addition |

|---|---|---|

| C-F | ~123 | Least Reactive |

| C-Cl | ~96 | Less Reactive |

| C-Br | ~81 | Intermediate Reactivity |

| C-I | ~65 | Most Reactive |

Characterization of Reactive Intermediates in Halogenation and Dehalogenation

Mechanistic studies of halogenation and dehalogenation reactions of this compound involve the characterization of transient, reactive intermediates.

In dehalogenation processes, particularly those that are photochemically or reductively induced, the formation of aryl radical intermediates is common. rsc.org Homolytic cleavage of the carbon-halogen bond (preferentially the weaker C-I bond) generates a 2-bromo-4-ethylphenyl radical. This highly reactive species can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield 1-bromo-3-ethylbenzene (B123539). Catalyst-free photochemical dehalogenation can proceed via a radical chain reaction, where interactions with a base may weaken the carbon-halogen bond, facilitating its cleavage. worktribe.com

In halogenation reactions, particularly electrophilic aromatic substitution, the mechanism proceeds through a charged intermediate known as an arenium ion (or sigma complex) . The incoming electrophile (e.g., Br⁺ or I⁺) attacks the electron-rich aromatic ring, temporarily disrupting aromaticity. The positions of the existing ethyl, bromo, and iodo substituents direct the incoming electrophile. In some cases, especially with iodine-based reagents, hypervalent iodine species can act as reactive intermediates or catalysts for halogenation. chemrxiv.org For example, species of the type ArI(X)Y can be formed, where X and Y are electron-withdrawing groups, enhancing the electrophilicity of the iodine center.

Table 3: Potential Reactive Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Formation Pathway | Subsequent Fate |

|---|---|---|---|

| Reductive Dehalogenation | 2-Bromo-4-ethylphenyl radical | Homolytic cleavage of the C-I or C-Br bond | Hydrogen abstraction, intramolecular cyclization, or reaction with other radicals |

| Electrophilic Halogenation | Arenium ion (Sigma complex) | Attack of an electrophile (e.g., Br+) on the aromatic ring | Deprotonation to restore aromaticity |

| Transition Metal Catalysis | Organopalladium(II) complex | Oxidative addition of Pd(0) into the C-I bond | Transmetalation and reductive elimination |

| Oxidative Reactions | Hypervalent Iodine Species | Oxidation of the iodine atom by an external oxidant | Act as an oxidant or electrophile transfer agent |

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. pkusz.edu.cnprinceton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, kH) to that of the same molecule with a heavier isotope (typically deuterium (B1214612), kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu

While specific KIE studies on this compound are not widely reported, the principles can be applied to understand its reactivity. For instance, in a reaction involving C-H activation at the ethyl group, substituting the benzylic protons with deuterium would be expected to produce a significant primary KIE if C-H bond cleavage is the rate-limiting step. researchgate.net Conversely, if a reaction such as a Suzuki coupling were performed, and no significant KIE is observed upon deuteration of the ethyl group, it would suggest that C-H activation is not involved in the rate-determining step. Similarly, isotopic labeling of the coupling partners could help to determine if transmetalation or reductive elimination is the slowest step in the catalytic cycle. researchgate.net

Table 4: Hypothetical KIE Studies on Reactions of this compound

| Reaction Type | Isotopic Labeling Position | Hypothesized Rate-Determining Step | Expected kH/kD | Interpretation |

|---|---|---|---|---|

| C-H Functionalization | Benzylic position of the ethyl group | C-H bond cleavage | > 2 | Primary KIE indicates C-H bond breaking is rate-limiting. |

| Suzuki Coupling | Ethyl group | Oxidative addition or transmetalation | ~ 1 | No KIE suggests C-H bonds of the ethyl group are not broken in the RDS. |

| Heck Reaction | Alkene partner (e.g., styrene (B11656) vs. deuterated styrene) | Migratory insertion of the alkene | Slightly inverse to normal (~0.8-1.5) | A small secondary KIE can provide insight into the transition state geometry of the insertion step. |

Stereochemical Outcomes in Transformations of Chiral Derivatives

Investigating the stereochemical outcomes of reactions involving chiral derivatives of this compound can provide deep mechanistic insights. Chirality could be introduced, for example, at the benzylic carbon of the ethyl group (e.g., by using (S)-1-(2-bromo-4-iodophenyl)ethanol as a precursor). Subsequent reactions that involve this chiral center can proceed with retention, inversion, or racemization of the stereochemistry.

For instance, in a nucleophilic substitution reaction at the benzylic position, an Sₙ2 mechanism would lead to an inversion of stereochemistry, while an Sₙ1 mechanism, proceeding through a planar carbocation intermediate, would result in racemization.

Furthermore, in asymmetric catalysis, chiral ligands attached to a transition metal catalyst can induce enantioselectivity in reactions involving the prochiral this compound. For example, a C-H functionalization reaction directed by a chiral rhodium catalyst could selectively form one enantiomer of a more complex product. emory.edunih.gov The study of these stereochemical pathways is essential for the application of this compound in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net

Computational and Theoretical Studies of 2 Bromo 1 Ethyl 4 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Electronic Structure Analysis and Frontier Molecular Orbitals

A DFT analysis of 2-Bromo-1-ethyl-4-iodobenzene would begin with the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. Following this, the electronic structure would be calculated. Key aspects of this analysis would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. For this compound, the distribution of these orbitals would likely be influenced by the presence of the bromine and iodine atoms, as well as the ethyl group on the benzene (B151609) ring.

Reactivity Predictions Based on Charge Distribution and Electrostatic Potentials

DFT calculations would also be used to determine the distribution of electron density across the this compound molecule. This would reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). A molecular electrostatic potential (MEP) map would visually represent these regions, with different colors indicating varying electrostatic potentials. This information is crucial for predicting how the molecule would interact with other reagents. For instance, sites with a negative electrostatic potential would be susceptible to attack by electrophiles, while sites with a positive potential would be targeted by nucleophiles.

Transition State Modeling for Reaction Pathways

When studying chemical reactions involving this compound, DFT could be employed to model the transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are key to understanding the reaction's kinetics. By locating and characterizing the transition states for potential reaction pathways, chemists can predict which reactions are most likely to occur and under what conditions. This would be particularly useful for understanding substitution or coupling reactions at the bromine or iodine positions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying this compound in a more complex environment, such as in a solvent or interacting with a biological molecule, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be valuable. In this method, the part of the system of most interest (e.g., the this compound molecule) is treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). This allows for the study of environmental effects on the molecule's properties and reactivity in a computationally feasible manner.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. If a set of molecules similar to this compound with known activities or properties were available, a QSAR/QSPR model could be developed. This model would use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to predict the activity or properties of new, untested compounds, including this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and how it interacts with other molecules. For this compound, MD simulations could reveal the preferred rotational conformations of the ethyl group and how the molecule interacts with solvent molecules or other solutes through forces like van der Waals interactions and electrostatic interactions.

Theoretical Insights into Halogen Bonding and Aromatic Interactions

Computational and theoretical chemistry provide powerful tools to understand the nuanced intermolecular forces that govern the behavior of molecules like this compound. The presence of two different halogen atoms (bromine and iodine) covalently bonded to a benzene ring, alongside an ethyl group, sets the stage for a complex interplay of non-covalent interactions, primarily halogen bonding and aromatic interactions. While specific computational studies on this compound are not prevalent in the reviewed literature, the foundational principles derived from theoretical investigations of analogous halobenzenes offer significant insights.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as merely an electronegative entity. acs.orgrichmond.edu This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org Theoretical studies by Politzer and Murray, among others, have been instrumental in developing the concept of the "σ-hole". acs.orgwiley-vch.de The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). unimi.it This electron-deficient region can interact favorably with a nucleophilic (electron-rich) region of another molecule, such as a Lewis base. richmond.edu

The strength of a halogen bond is influenced by several factors, with the identity of the halogen atom being paramount. The ability to form a halogen bond generally follows the trend I > Br > Cl > F, which is directly related to the polarizability and the size of the σ-hole. unimi.it Consequently, the iodine atom in this compound is predicted to be a more potent halogen bond donor than the bromine atom. The electron-withdrawing nature of the aromatic ring further enhances the positive character of the σ-hole on both iodine and bromine.

Theoretical calculations on various halobenzene systems have quantified the energetics and geometries of these interactions. For instance, studies on halobenzene homodimers (C6H5X⋯XC6H5, where X = Cl, Br, I) using methods like the second-order Møller-Plesset (MP2) theory have explored different types of halogen⋯halogen interactions. researchgate.net These studies reveal that the interaction energies are significant, with the strength correlating with the size of the σ-hole, reinforcing the order of I > Br > Cl. researchgate.net Symmetry-adapted perturbation theory (SAPT) analyses have further elucidated that dispersion forces are often the predominant stabilizing component in these interactions, although electrostatic contributions are also significant. researchgate.net

In addition to halogen bonding, this compound is subject to aromatic interactions, specifically π-π stacking. The electron-rich π-system of the benzene ring can interact with other aromatic rings or functional groups. Computational studies on chlorobenzene (B131634) systems have investigated the nature of π-π stacking, revealing that specific geometric arrangements, such as staggered conformations, are energetically more favorable. researchgate.net For this compound, the substitution pattern will influence the quadrupole moment of the aromatic ring and, consequently, the preferred geometries for π-π stacking and other aromatic interactions (e.g., CH-π interactions involving the ethyl group).

Advanced Spectroscopic Characterization of 2 Bromo 1 Ethyl 4 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Bromo-1-ethyl-4-iodobenzene are dictated by the electronic effects of the three substituents on the aromatic ring. The electron-withdrawing inductive effects of the bromine and iodine atoms deshield the aromatic protons and carbons, while the ethyl group has a modest electron-donating effect.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the ethyl group and the three aromatic protons. The ethyl group will appear as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, coupled to each other with a typical coupling constant (³JHH) of approximately 7.5 Hz. The aromatic region will display three distinct signals corresponding to H3, H5, and H6. Their predicted chemical shifts and multiplicities are based on established substituent effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals: two for the ethyl group and six for the aromatic carbons. The carbons directly bonded to the halogens (C2 and C4) are significantly influenced by the heavy atom effect and electronegativity, resulting in characteristic chemical shifts. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all three substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~7.65 | d | JH3-H5 ≈ 2.0 |

| H5 | ~7.40 | dd | JH5-H6 ≈ 8.2, JH5-H3 ≈ 2.0 |

| H6 | ~6.95 | d | JH6-H5 ≈ 8.2 |

| -CH₂- | ~2.70 | q | J ≈ 7.5 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~145 |

| C2 | ~125 |

| C3 | ~139 |

| C4 | ~95 |

| C5 | ~130 |

| C6 | ~128 |

| -CH₂- | ~30 |

Note: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.

While 1D NMR provides primary assignments, 2D NMR experiments are indispensable for confirming the complex structure of polysubstituted aromatics. science.govsdsu.eduslideshare.netscience.govuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the -CH₂- quartet and the -CH₃ triplet, confirming the ethyl fragment. In the aromatic region, a cross-peak between H5 and H6 would confirm their ortho relationship, while a weaker cross-peak between H3 and H5 would confirm their meta coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It would show cross-peaks for C3-H3, C5-H5, C6-H6, and the two C-H pairs in the ethyl group, allowing for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum. uvic.ca

The -CH₂- protons showing correlations to C1, C2, and C6, confirming the attachment point of the ethyl group.

Proton H6 showing correlations to C1, C2, and C4.

Proton H3 showing correlations to C1, C2, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a correlation between the -CH₂- protons of the ethyl group and the H6 proton, confirming their spatial proximity on the ring.

Direct NMR observation of bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) is challenging. Both bromine isotopes and ¹²⁷I are quadrupolar nuclei, which leads to very rapid nuclear relaxation and consequently extremely broad NMR signals. huji.ac.il For covalently bonded halogens in asymmetric environments, the signals are often too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il Therefore, ⁷⁹Br/⁸¹Br and ¹²⁷I NMR are not routinely used for structural elucidation of aryl halides. However, these techniques can be valuable in specialized solid-state NMR studies or for probing ion binding and dynamics in solution. researchgate.netnih.gov For fluorinated derivatives of this compound, ¹⁹F NMR would be a highly sensitive and informative technique for characterizing the fluorine environments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental formula. For C₈H₈BrI, the calculated monoisotopic mass is 310.8925 u.

The fragmentation pattern in the mass spectrum provides further structural information. A key feature would be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.info Iodine is monoisotopic (¹²⁷I), so it does not contribute to such patterns. docbrown.info

The expected fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation for ethylbenzenes is the loss of a methyl radical (•CH₃, 15 u) to form a stable benzylic cation. This would result in a prominent peak at m/z 295.8846 (for the ⁷⁹Br isotope).

Loss of Halogens: Cleavage of the C-I and C-Br bonds would lead to the loss of an iodine radical (•I, 127 u) or a bromine radical (•Br, 79/81 u).

Loss of Ethylene (B1197577): A McLafferty-type rearrangement is not possible, but the loss of a neutral ethylene molecule (C₂H₄, 28 u) can sometimes occur.

Interactive Table: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br, ¹²⁷I) |

| [C₈H₈⁷⁹BrI]⁺• | Molecular Ion | 310.8925 |

| [C₈H₈⁸¹BrI]⁺• | Molecular Ion (Isotope) | 312.8905 |

| [C₇H₅⁷⁹BrI]⁺ | Loss of •CH₃ | 295.8768 |

| [C₈H₈⁷⁹Br]⁺ | Loss of •I | 183.9888 |

| [C₈H₈I]⁺ | Loss of •Br | 230.9718 |

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

While no specific crystal structure for this compound is publicly available, analysis of closely related compounds like 1-bromo-4-iodobenzene (B50087) provides significant insight into its likely solid-state behavior. researchgate.net X-ray crystallography would definitively confirm the substitution pattern and reveal details about bond lengths, bond angles, and the conformation of the ethyl group relative to the aromatic ring.

The crystal packing is expected to be dominated by non-covalent interactions, particularly halogen bonding. nih.govmdpi.com Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In the crystal lattice of this compound, several types of halogen bonds could be anticipated:

I···Br interactions

I···I interactions

Br···Br interactions

Interactive Table: Typical Bond Lengths and Interaction Geometries

| Parameter | Typical Value / Observation | Reference |

| C-Br Bond Length | ~1.90 Å | |

| C-I Bond Length | ~2.10 Å | |

| Halogen Bond (N···I) | ~3.28 Å (89% of vdW radii sum) | nih.gov |

| Crystal System (1-bromo-4-iodobenzene) | Monoclinic, P2₁/c | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a characteristic fingerprint and confirm the presence of specific functional groups. acs.org

For this compound, the key vibrational modes are:

Aromatic C-H Stretch: A weak to medium band appearing above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. orgchemboulder.com

Aliphatic C-H Stretch: Medium to strong bands for the ethyl group's methylene and methyl C-H stretches, appearing just below 3000 cm⁻¹ (approx. 2975-2850 cm⁻¹).